molecular formula C10H10ClNO3 B14377071 2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol CAS No. 88062-29-7

2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol

Cat. No.: B14377071
CAS No.: 88062-29-7
M. Wt: 227.64 g/mol
InChI Key: TWSMFASTKJTOAF-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol is an aromatic compound with a complex structure It contains a phenol group substituted with chlorine, methyl, nitro, and prop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol can be achieved through several steps involving electrophilic aromatic substitution reactions. One common method involves the nitration of 2-Chloro-3-methylphenol followed by alkylation with prop-2-en-1-yl halide under basic conditions. The reaction conditions typically include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for alkylation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-methyl-4-nitro-6-(prop-2-en-1-yl)phenol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88062-29-7

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

2-chloro-3-methyl-4-nitro-6-prop-2-enylphenol

InChI

InChI=1S/C10H10ClNO3/c1-3-4-7-5-8(12(14)15)6(2)9(11)10(7)13/h3,5,13H,1,4H2,2H3

InChI Key

TWSMFASTKJTOAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Cl)O)CC=C)[N+](=O)[O-]

Origin of Product

United States

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